molecular formula C23H27N3O2 B2484326 ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate CAS No. 380539-15-1

ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2484326
CAS No.: 380539-15-1
M. Wt: 377.488
InChI Key: OUWJOVWLFBHTDR-UHFFFAOYSA-N
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Description

Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a pyridine ring, and a piperidine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyridine derivative through a series of nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl piperidine-4-carboxylate moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate is unique due to its combination of an indole moiety, a pyridine ring, and a piperidine carboxylate ester. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 1-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-28-23(27)17-11-14-26(15-12-17)22(20-10-6-7-13-24-20)21-16(2)25-19-9-5-4-8-18(19)21/h4-10,13,17,22,25H,3,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWJOVWLFBHTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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